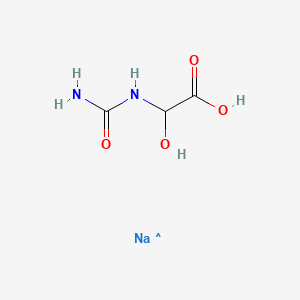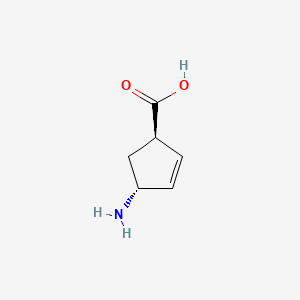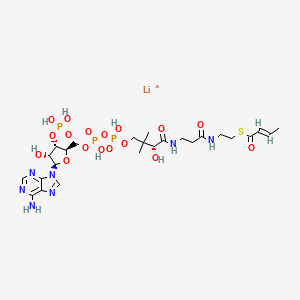
D-(+)-Cellohexose Eicosaacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-(+)-Cellohexose Eicosaacetate is a specialized compound used in proteomics research . It is a fully acetylated cellohexose, which is part of a polymer homologous series of oligosaccharides isolated from cellulose by acetolysis followed by chromatography . Its molecular formula is C76H102O51, and it has a molecular weight of 1831.61 .
Wissenschaftliche Forschungsanwendungen
Proteomics Research
D-(+)-Cellohexose Eicosaacetate is utilized in proteomics research due to its unique molecular structure. As a complex carbohydrate, it can be used to study protein-carbohydrate interactions which are crucial in understanding cell signaling and communication .
Drug Delivery Systems
The compound’s solubility and stability characteristics make it a candidate for designing drug delivery systems . Its ability to encapsulate drugs and protect them from degradation could be pivotal in developing more effective treatments .
Biocompatible Material Research
In the field of materials science, D-(+)-Cellohexose Eicosaacetate may contribute to the development of biocompatible materials . Its carbohydrate nature allows for potential applications in creating non-toxic, biodegradable materials for medical use .
Sweetener Substitute Research
Given its molecular complexity, D-(+)-Cellohexose Eicosaacetate might be researched as a low-calorie sweetener substitute . Its potential to mimic sugar’s sweetness while offering a healthier alternative could be significant in food science .
Anti-Cancer Research
There is potential for D-(+)-Cellohexose Eicosaacetate to be used in anti-cancer research . Its ability to enhance the efficacy of other anti-carcinogens and act as a radiant sensitizer could make it valuable in cancer treatment studies .
Enzyme Functionality Studies
The compound could be important in studying enzyme functionality , particularly those involved in carbohydrate metabolism. Understanding how enzymes interact with such complex sugars can lead to advances in biotechnology .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for D-(+)-Cellohexose Eicosaacetate involves the conversion of D-(+)-glucose to the desired product through a series of chemical reactions.", "Starting Materials": [ "D-(+)-glucose", "Acetic anhydride", "Sodium acetate", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Hexane", "Ethyl acetate" ], "Reaction": [ "Step 1: D-(+)-glucose is reacted with acetic anhydride and sodium acetate in methanol to form D-(+)-glucose pentaacetate.", "Step 2: D-(+)-glucose pentaacetate is hydrolyzed with hydrochloric acid to form D-(+)-glucose.", "Step 3: D-(+)-glucose is reacted with sodium hydroxide and eicosanoic acid in hexane to form D-(+)-cellohexose eicosanoate.", "Step 4: D-(+)-cellohexose eicosanoate is hydrolyzed with sodium hydroxide to form D-(+)-cellohexose eicosaacetate.", "Step 5: D-(+)-cellohexose eicosaacetate is purified using ethyl acetate." ] } | |
CAS-Nummer |
355012-91-8 |
Produktname |
D-(+)-Cellohexose Eicosaacetate |
Molekularformel |
C₇₆H₁₀₂O₅₁ |
Molekulargewicht |
1831.61 |
Synonyme |
O-2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-O-2,3,6-tri-O-acetyl-β-D-glucopyranosyl-(1-4)-D-glucopyranose |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3S)-3-[(2R,3R,4S,5R,6R)-4-[(2R,4S,5S,6S)-5-[(1S)-1-acetyloxyethyl]-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-(acetyloxymethyl)-3-hydroxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1139574.png)

![7-Amino-8-oxo-3-(cis-prop-1-enyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester hydrochloride](/img/structure/B1139578.png)
![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)



